molecular formula C9H6ClN3 B1521397 2-Chloro-5-(pyridin-3-yl)pyrimidine CAS No. 1211588-38-3

2-Chloro-5-(pyridin-3-yl)pyrimidine

Cat. No. B1521397
M. Wt: 191.62 g/mol
InChI Key: BBTYKBWCTGBYSG-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-3-yl)pyrimidine is a monochlorinated pyrimidine with plant growth regulating activity . It is a useful reagent in the preparation of antivirals and other biologically active compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study highlighted the optimal structure of the pyridine and pyrimidine groups for the best fungicidal activity .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For instance, the crystal structure of a similar compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, has been reported .


Chemical Reactions Analysis

2-Chloro-5-(pyridin-3-yl)pyrimidine undergoes various chemical reactions . For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For example, the melting point, yield, and NMR spectrum of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, have been reported .

Scientific Research Applications

OLED Material Development

A significant application of 2-Chloro-5-(pyridin-3-yl)pyrimidine derivatives is found in the field of organic light-emitting diodes (OLEDs). These derivatives are utilized in synthesizing heteroleptic Ir(III) metal complexes for high-performance sky-blue- and white-emitting OLEDs. Specifically, complexes demonstrated notable external quantum, luminance, and power efficiencies, highlighting their potential in enhancing OLED technology (Chih‐Hao Chang et al., 2013).

Synthesis Methodology

Another application involves the development of concise and scalable synthesis methods for 2-Chloro-5-(pyridin-3-yl)pyrimidine. This compound serves as a key intermediate in creating selective inhibitors, demonstrating the importance of efficient synthesis routes in pharmaceutical production (†. C. Pérez-Balado et al., 2007).

Biological Activity Exploration

The compound's derivatives have been explored for their wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. This highlights the compound's versatility and potential in developing new therapeutic agents (V. Rani et al., 2012).

Nonlinear Optical Materials

2-Chloro-5-(pyridin-3-yl)pyrimidine derivatives have also shown promise in the field of nonlinear optics (NLO). Their structural parameters and electronic properties have been analyzed, offering insights into their potential applications in medicine and NLO fields (A. Hussain et al., 2020).

Corrosion Inhibition

Furthermore, pyrimidine derivatives, including those related to 2-Chloro-5-(pyridin-3-yl)pyrimidine, have been evaluated as effective corrosion inhibitors for metals in acidic solutions. This application underscores the compound's potential utility in industrial and engineering contexts (Xianghong Li et al., 2017).

Safety And Hazards

The safety and hazards of 2-Chloro-5-(pyridin-3-yl)pyrimidine are important to consider . For example, 2-Chloro-5-methylpyridine is a pesticide intermediate and its hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2 .

Future Directions

The future directions of research on 2-Chloro-5-(pyridin-3-yl)pyrimidine and its derivatives are promising . For instance, the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors is a potential future direction .

properties

IUPAC Name

2-chloro-5-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYKBWCTGBYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296335
Record name 2-Chloro-5-(3-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(pyridin-3-yl)pyrimidine

CAS RN

1211588-38-3
Record name 2-Chloro-5-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(3-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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